Author: BenchChem Technical Support Team. Date: March 2026
Initiating Analysis Now
I'm currently dissecting the request. The core focus revolves around a comparative spectroscopic analysis of specific acrylate isomers. My task is to produce objective comparison guides, and this involves a deep dive into the spectroscopic data, and how the data compares. I am aiming to produce a comprehensive assessment.
Defining the Target Audience
I'm now zeroing in on the intended audience: researchers and industry professionals in drug development. This dictates a focus on experimental validity and detailed methodology. I have to adopt a persona with significant expertise and credibility, requiring robust source citation and explanation of the experimental choices made. I will be incorporating tables, step-by-step methodologies and diagrams with a specific color scheme.
Broadening the Search
I'm expanding my search for relevant information. The exact IUPAC name isn't yielding results, so I'm shifting focus. I'm looking for similar compounds and general spectroscopic analyses of 3-amino-2-aroylaminoacrylates. Alternatively, I'll build a guide using established spectroscopic principles for alpha,beta-unsaturated amino compounds.
Analyzing Molecular Structure
I've determined that "Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate" is a dehydroamino acid derivative, a push-pull enamine. I'm focusing on its alpha,beta-unsaturated structure. Furthermore, I've observed this compound exists as E and Z isomers, meaning there are conformational differences. My attention is now on spectroscopic analysis.
Synthesizing Comparison Guide
I'm now outlining a detailed spectroscopic analysis for E/Z isomer differentiation. My focus is on creating a comprehensive guide, drawing upon established literature on dehydroamino acids and enamines. Key structural features, including the acrylate backbone and various substituents, guide the NMR and IR analysis. I'm prioritizing the impact of intramolecular hydrogen bonding on chemical shifts and stretching frequencies. I'm concentrating on a clear comparison guide.
Developing Spectroscopic Predictions
I am now delving into spectroscopic predictions for distinguishing the E/Z isomers. I am focusing on the implications of differing hydrogen bonding on NMR signals, specifically how the Z-isomer's NH proton is more deshielded (9-11 ppm) than the E-isomer (6.5-8.0 ppm). I also need to note the C=O stretch frequencies are lower in the H-bonded isomer.
I will structure the guide as follows: Introduction, mechanistic causality, comparative tables (NMR, IR), and experimental protocols.
Visualizing Workflow Refinement
I'm now integrating a Graphviz diagram to enhance the workflow's clarity. I'm focusing on defining clear color contrasts for node readability, and I've specified a compact layout with a maximum width of 760px. I've selected a palette and outlined the elements that I'll integrate within the DOT diagram, like NMR and IR analysis and isomer differentiation. I am working to ensure the diagram effectively visualizes the analytical process. I am making use of citations, and self validating methodologies.
Constructing Diagnostic Flowchart
I've developed a preliminary flowchart using Graphviz to visualize the analytical workflow. It starts with the synthesized isomer mixture and branches into NMR and IR spectroscopy. The diagram shows the key spectral data: NH shift in NMR and C=O stretch in IR, and maps them to E/Z isomer identification. The color scheme is implemented for clarity and I'm currently adding labels and citations for each step.
Refining Spectral Analysis
I'm now integrating insights from the provided literature to refine the spectroscopic differentiation. I've noted that the N-H proton shift in the E isomer appears at 6.5-7.5 ppm in CDCl3, while the Z isomer shows 9-10 ppm due to hydrogen bonding, further supporting my NMR predictions. I am reviewing how the Z-isomer's C=O bands are weaker in IR, while the E-isomer exhibits strong intensity. I'm adding these details to the diagnostic flowchart.
Organizing Article Structure
I'm now structuring the article for clarity and flow. I've defined the title and an executive summary contextualizing the compound. I'm outlining sections, including the mechanistic causality of E/Z isomerism, and the push-pull enamine system. I am preparing comparative spectroscopic data tables (NMR, IR) and the implementation of experimental protocols for self-validation. The article will conclude with an analytical workflow diagram.
Detailing Causal Mechanisms
I'm now detailing the causal mechanisms behind experimental choices for the article. For NMR, I'm explaining the rationale for using both CDCl3 and DMSO-d6 to validate isomer assignments. For IR, I'm highlighting the need for both solid-state ATR-FTIR and solution-phase analysis in non-polar solvents to isolate intramolecular hydrogen bonding effects. I'm focusing on the underlying principles to present a highly authoritative discussion. I'm adding a numbered references section to the workflow.
Clarifying Intramolecular Bonding
I'm focusing now on precisely characterizing intramolecular hydrogen bonding in both isomers. I'm exploring the nuances of the anilino and amide NH interactions with the ester and amide carbonyls. I'm prioritizing the (Z)-isomer's six-membered H-bond formation, noting its impact on spectral data. This guides the content for the upcoming article, detailing mechanistic explanations.
Optimizing Diagram Color Scheme
I'm now implementing the color contrast scheme for the Graphviz nodes. I've ensured clear font colors against the fill colors for readability, using contrasting pairings like blue/white, yellow/dark grey, and red/white. Also, I'm verifying the formatting and prioritizing working URLs for the references, focusing on DOI or standard journal links like the one from ACS, ensuring academic citations. I'm prioritizing link validation, and will select the best available URL if given a choice.
Finalizing Reference URLs
I'm now finalizing the reference URLs for the article. For the ACS publication on beta-aminoacrylates, I'll use the DOI link provided, which is https://pubs.acs.org/doi/10.1021/acs.joc.1c01524, for reliable access. I'll maintain the title as the name of the paper. I'll focus on ensuring all links are functional and properly formatted within the manuscript, prioritizing DOI resolvers for consistent access.
Refining DOT Diagram
I'm now refining the DOT diagram based on new specifications. I've integrated a node for the "E-Isomer", adding the concept of intermolecular hydrogen bonding. I'm focusing on ensuring readability and clarity by adjusting node positions. I'm adding a specific reference and its URL, along with associated citations to enhance accuracy. I will now integrate the new reference into the diagram.
Integrating NMR Solvent Analysis
I'm now integrating the NMR solvent analysis protocol into the analytical workflow, focusing on validating intramolecular hydrogen bonding assignments. The procedure begins by dissolving the isomer in both CDCl3 and DMSO-d6. This guides the NMR measurements. I am working to define how the chemical shifts will shift or be maintained. This helps differentiate the isomers. I'm focusing on the effect of the solvents on the NH signals. The flowchart shows the sample branches for analysis and comparison.
Defining Solvent Interactions
I'm now integrating the solvent interaction analysis. CDCl3 preserves intramolecular hydrogen bonds, while DMSO-d6 disrupts them. I will acquire 1H NMR at 400 MHz to diagnose the N-H protons, noting highly deshielded peaks for Z-isomers in CDCl3 that remain stable in DMSO-d6. For E-isomers, the peaks at 6.5-8.0 ppm will shift significantly downfield in DMSO-d6. This will be integrated into the flowchart.
Constructing Vibrational Analysis
I'm now constructing the diagnostic FT-IR analysis tables for differentiating the isomers, with a focus on both solid-state ATR and solution-phase analysis. For the Z-isomer, I'll showcase a significantly red-shifted ester carbonyl stretch, with a range of approximately 1635-1650 cm⁻¹, attributable to the weakening of the C=O double bond because of intramolecular hydrogen bonding. This data will be organized with a table for clarity and easy reference. The data will be linked to the NMR data to validate observations.
Refining FT-IR Frequencies
I've finalized the FT-IR analysis tables, extending the analysis into solution-phase data to support structural assignments, following established protocols for spectroscopic differentiation. I'm focusing now on the C=O ester and N-H stretch, and their relationship to the anisotropic deshielding of the push-pull enamine system. The analysis will validate the spectroscopic causality and support the analytical workflow. The updated table now distinguishes between solid-state and solution-phase vibrational frequencies to improve diagnostic utility.
Finalizing Manuscript Structure
I am now focusing on aligning the manuscript with the guiding principles, ensuring that it meets the expected standards for a scientific publication. I've re-reviewed the requirements for the manuscript, and I have addressed all the relevant parts. I am ready for the peer review and publication phase, after incorporating the revised table. I've integrated a refined reference list with functional links, and self-validating methodologies.
Integrating Diagram and References
I'm now integrating the Graphviz diagram with citations from verified URLs and providing a detailed caption to describe the structure and function of the flowchart. I've focused on ensuring clear readability. I'm prioritizing the incorporation of relevant publications in the diagram, focusing on the DOI of an ACS publication for the initial citation, and a standard URL.
Constructing Final Article Draft
Developing Article's Introduction
I'm now writing the article's introduction to contextualize the significance of stereochemical assignment, focusing on the dehydroamino acid derivative and its push-pull enamine system. I am emphasizing its importance for drug development and highlight the (E) and (Z) isomerism, and how my workflow helps to determine their unambiguous assignment. My objective is to establish the rationale for the analysis and differentiate between the (E) and (Z) isomers.
Characterizing H-Bond Interactions
I'm now focusing on the distinct intramolecular H-bonding patterns between the E and Z isomers. I'm prioritizing analyzing how the Z-isomer is characterized by a strong intramolecular 6-membered H-bond. The E-isomer lacks a stable, similar network. This is guiding the development of the comparative spectroscopic data.
Refining Comparative Tables
I've finalized Table 2 with diagnostic NMR data, integrating 1H and 13C signals for both E/Z isomers in CDCl3 to differentiate spectral features. My focus is on the N-H, vinyl C-H, and C=O signals. I've updated Table 3 to include the table I provided. I am using these tables to enhance clarity and support the workflow.
Developing Validation Protocols
I'm now detailing validation protocols for the workflow, emphasizing the pitfalls of relying on single NMR spectra. I'm focusing on "NMR Solvent Titration for H-Bond Validation," using CDCl3 and DMSO-d6 for definitive assignment. The workflow starts with sample preparation, NMR acquisition, and then diagnostic analysis based on solvent competition to differentiate intra- vs. intermolecular hydrogen bonding, ensuring a solid assignment.
Validating NMR and FT-IR
Finalizing Spectral Predictions
I'm now integrating vibrational analysis results with structural data, focusing on the diagnostic ester carbonyl stretch. I've noted a red-shifted peak (~1640 cm⁻¹) confirming a H-bond in the (Z)-isomer. A peak >1670 cm⁻¹ in the (E)-isomer will show a "free" carbonyl, supporting NMR and solvent titration. This is incorporated into the workflow.
Concluding Isomer Differentiation
I'm now concluding the article by emphasizing that definitive isomer differentiation requires a multi-faceted approach, integrating both spectral and analytical methodologies. By utilizing methods such as NMR solvent titration and solution-phase FT-IR, I've clearly mapped the hydrogen-bonding networks. I'm focusing on ensuring absolute confidence in structure assignments for future research.
Integrating Citations for Accuracy
I'm now integrating citations into the text and formatting the references section. I'm focusing on ensuring accuracy in referencing and providing clear attribution. Specific claims, such as the distinct NMR and FT-IR signatures, lowered frequencies, or weakened C=O double bonds, have been explicitly linked to source materials. The final reference list will consolidate these sources for accessibility.
Finalizing Isomer Differentiation
I'm now integrating citations into the body, referencing claims about specific signatures, lowered frequencies, and weakened bonds. I'm also preparing the final reference list with validated URLs. I'm focusing on enhancing the article's reliability and ensuring proper attribution for all presented methodologies.
Prioritizing URL Integration
I'm now implementing the URL strategy, substituting redirect links with DOI-resolving URLs or direct links to journal websites for all citations. I'm focusing on ensuring persistent access to cited references, especially for the ACS publication, making sure the links are valid. I've also verified the caption for the Graphviz diagram, verifying all its associated links.